N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16265112
InChI: InChI=1S/C15H19N7/c1-2-12-17-6-9-7-22(8-11(9)19-12)14-5-13(18-10-3-4-10)20-15(16)21-14/h5-6,10H,2-4,7-8H2,1H3,(H3,16,18,20,21)
SMILES:
Molecular Formula: C15H19N7
Molecular Weight: 297.36 g/mol

N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC16265112

Molecular Formula: C15H19N7

Molecular Weight: 297.36 g/mol

* For research use only. Not for human or veterinary use.

N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine -

Specification

Molecular Formula C15H19N7
Molecular Weight 297.36 g/mol
IUPAC Name 4-N-cyclopropyl-6-(2-ethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C15H19N7/c1-2-12-17-6-9-7-22(8-11(9)19-12)14-5-13(18-10-3-4-10)20-15(16)21-14/h5-6,10H,2-4,7-8H2,1H3,(H3,16,18,20,21)
Standard InChI Key LDUYZFMIQTUXSO-UHFFFAOYSA-N
Canonical SMILES CCC1=NC=C2CN(CC2=N1)C3=NC(=NC(=C3)NC4CC4)N

Introduction

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives are crucial in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. These compounds often serve as building blocks for more complex molecules with therapeutic potential.

Biological Activities of Pyrimidine Derivatives

  • Anticancer Activity: Many pyrimidine derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) .

  • Antiviral Activity: Some pyrimidine derivatives exhibit antiviral properties, making them candidates for treating viral infections.

  • Antibacterial Activity: Pyrimidine-based compounds have demonstrated antibacterial effects, potentially useful in developing new antibiotics.

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves condensation reactions between appropriate precursors. For example, the synthesis of pyrrolopyrimidines typically involves the reaction of pyrimidine rings with pyrrole derivatives.

Synthetic Routes

  • Condensation Reactions: These are commonly used to form the pyrimidine ring by reacting suitable starting materials like amines and carbonyl compounds.

  • Cyclization Reactions: These involve the formation of a ring structure from an acyclic precursor, often through intramolecular reactions.

Research Findings and Potential Applications

While specific research findings on N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine are not available, related pyrimidine derivatives have shown significant potential in various therapeutic areas.

Potential Therapeutic Areas

  • Cancer Therapy: Inhibitors of CDK4/6, such as some pyrrolopyrimidine compounds, are used in cancer treatment to halt cell cycle progression .

  • Angiogenesis Inhibition: Compounds like VEGFR-2 inhibitors can prevent tumor growth by blocking blood vessel formation .

Data Tables and Comparative Analysis

Given the lack of specific data on N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine, a comparative analysis of related compounds can provide insights into their biological activities and structural variations.

CompoundBiological ActivityStructural Features
Pyrrolopyrimidine CDK4/6 InhibitorsAnticancerPyrrolopyrimidine core with various substituents
VEGFR-2 InhibitorsAntiangiogenic, AntitumorPyrimidine or pyrrolopyrimidine core with phenyl or dichlorophenyl substituents
N4-cyclopropyl-5-ethyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diaminePotential antibacterial or antiviralCyclopropyl and piperazine substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator